molecular formula C9H9ClN2 B14903354 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B14903354
M. Wt: 180.63 g/mol
InChI Key: JKNBZVGDCRJVEG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-4,6,9,12H,5H2

InChI Key

JKNBZVGDCRJVEG-UHFFFAOYSA-N

Canonical SMILES

C1C=NNC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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